1,7-Dimethylhypoxanthine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

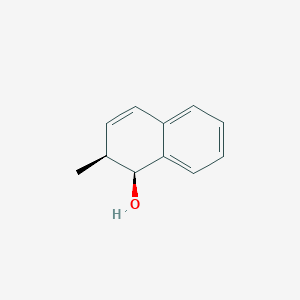

1,7-ジメチルヒポキサンチンは、キサンチン類に属するプリン誘導体です。構造的にカフェインやテオブロミンと関連しており、これらの物質はそれぞれコーヒーやチョコレートに含まれるよく知られた興奮剤です。この化合物は、その潜在的な生物活性とさまざまな生化学的経路における代謝産物としての役割のために、関心を集めています。

準備方法

合成経路と反応条件

1,7-ジメチルヒポキサンチンは、2-クロロ-1,7-ジメチルヒポキサンチンから合成できます。 合成には、2-クロロ-7-メチルヒポキサンチンを水性アルカリ中でメチル化し、2-クロロ-3,7-ジメチルヒポキサンチンと2-クロロ-6-オキソ-7,9-ジメチルプリンベタインの2つの異性体を生成する反応が含まれます 。 別の方法では、2-クロロ-1,7-ジメチルヒポキサンチンから1,7-ジメチルヒポキサンチン-2-酢酸とその誘導体を合成します .

工業生産方法

1,7-ジメチルヒポキサンチンの工業生産方法は、文献ではあまりよくわかっていません。上記の合成方法を、反応条件と精製工程を適切に最適化することで、工業生産に拡大できます。

化学反応の分析

反応の種類

1,7-ジメチルヒポキサンチンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) などの一般的な酸化剤を使用して、1,7-ジメチルヒポキサンチンを酸化できます。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤を還元反応に使用できます。

置換: 塩素 (Cl₂) や臭素 (Br₂) などの試薬を使用したハロゲン化反応によって、ハロゲン原子を化合物に導入できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってさまざまな酸化誘導体が生成される場合があり、置換反応によってハロゲン化化合物が生成される可能性があります。

4. 科学研究への応用

1,7-ジメチルヒポキサンチンは、いくつかの科学研究への応用があります。

科学的研究の応用

1,7-Dimethylhypoxanthine has several scientific research applications:

作用機序

1,7-ジメチルヒポキサンチンの作用機序は、さまざまな分子標的と経路との相互作用に関与しています。プリン誘導体として、プリン受容体やプリン代謝に関与する酵素に作用する可能性があります。 また、カフェインやテオブロミンと同様に、神経伝達物質の放出と受容体活性を調節することによって、中枢神経系に影響を与える可能性があります .

6. 類似化合物の比較

類似化合物

カフェイン: 1,3,7-トリメチルキサンチン

テオブロミン: 3,7-ジメチルキサンチン

テオフィリン: 1,3-ジメチルキサンチン

独自性

1,7-ジメチルヒポキサンチンは、その独特のメチル化パターンにより、カフェインやテオブロミンなどの他のキサンチン類とは異なるユニークな化合物です。 このユニークな構造は、異なる生物活性と代謝経路を付与する可能性があります .

類似化合物との比較

Similar Compounds

Caffeine: 1,3,7-Trimethylxanthine

Theobromine: 3,7-Dimethylxanthine

Theophylline: 1,3-Dimethylxanthine

Uniqueness

1,7-Dimethylhypoxanthine is unique due to its specific methylation pattern, which distinguishes it from other xanthines like caffeine and theobromine. This unique structure may confer distinct biological activities and metabolic pathways .

特性

CAS番号 |

33155-83-8 |

|---|---|

分子式 |

C7H8N4O |

分子量 |

164.16 g/mol |

IUPAC名 |

1,7-dimethylpurin-6-one |

InChI |

InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)11(2)4-9-6/h3-4H,1-2H3 |

InChIキー |

ZIVNUESELYYTHV-UHFFFAOYSA-N |

正規SMILES |

CN1C=NC2=C1C(=O)N(C=N2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)

![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)

![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)

![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)

![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)